Dihydroformononetin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

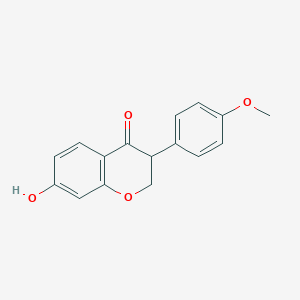

Dihydroformononetin belongs to the class of organic compounds known as 4'-o-methylated isoflavonoids. These are isoflavonoids with methoxy groups attached to the C4' atom of the isoflavonoid backbone. Isoflavonoids are natural products derived from 3-phenylchromen-4-one. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP).

Applications De Recherche Scientifique

Cancer Therapy

Dihydroformononetin exhibits significant antitumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, ovarian, and prostate cancers.

- Mechanism of Action : The compound interacts with estrogen receptors, influencing signaling pathways involved in cell proliferation and apoptosis. In vitro studies indicate that this compound can induce apoptosis in MCF-7 breast cancer cells and enhance the efficacy of other chemotherapeutic agents such as metformin .

- Case Study : In xenograft models, administration of this compound at doses of 20 mg/kg resulted in tumor growth inhibition rates reaching up to 60% compared to control groups.

Cardiovascular Health

Research indicates that this compound may play a role in cardiovascular disease prevention.

- Metabolic Studies : A study revealed that metabolites of this compound show strong binding activities with receptors associated with cardiovascular health, suggesting potential therapeutic roles in managing conditions like hypertension and atherosclerosis .

- Case Study : In animal models, this compound demonstrated protective effects against oxidative stress-induced damage, which is a key factor in cardiovascular diseases .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties.

- Mechanism of Action : It inhibits pro-inflammatory cytokines and reduces markers of inflammation in various models. This activity suggests potential applications in treating inflammatory diseases such as arthritis .

- Case Study : In induced arthritis models, significant reductions in paw swelling were observed following treatment with this compound, indicating its potential as an anti-inflammatory agent.

Metabolic Studies

This compound has been investigated for its metabolic pathways and effects on human health.

- Urinary Metabolites : Research has identified several metabolites resulting from the ingestion of this compound, which may contribute to its biological effects. These metabolites include angolensin and other reduced forms that exhibit varying biological activities .

- Implications for Health : Understanding these metabolic pathways is crucial for developing dietary supplements aimed at enhancing health benefits associated with isoflavones .

Summary of Biological Activities

Case Studies Overview

| Case Study Focus | Objective | Results |

|---|---|---|

| Cancer Treatment | Evaluate anticancer effects | Significant apoptosis induction |

| Infection Control | Assess antimicrobial efficacy | Effective against multi-drug resistant strains |

| Cardiovascular Protection | Investigate protective effects | Reduced oxidative stress damage |

Propriétés

Numéro CAS |

4626-22-6 |

|---|---|

Formule moléculaire |

C16H14O4 |

Poids moléculaire |

270.28 g/mol |

Nom IUPAC |

7-hydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O4/c1-19-12-5-2-10(3-6-12)14-9-20-15-8-11(17)4-7-13(15)16(14)18/h2-8,14,17H,9H2,1H3 |

Clé InChI |

INYISIYHXQDCPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |

SMILES canonique |

COC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O |

melting_point |

185-188°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.